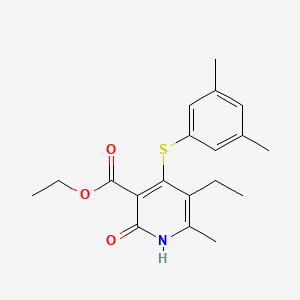![molecular formula C11H13BrN4O B8431043 (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine CAS No. 1012343-73-5](/img/structure/B8431043.png)
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine
概要
説明
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is a heterocyclic compound that features both imidazo[1,2-b]pyridazine and tetrahydropyran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine typically involves the following steps:
Formation of Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be synthesized through a condensation reaction between 3-bromo-2-aminopyridine and a suitable aldehyde under acidic conditions.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
化学反応の分析
Types of Reactions
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the imidazo[1,2-b]pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-6-yl ketones or carboxylic acids.
Reduction: Formation of imidazo[1,2-b]pyridazin-6-yl alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazin-6-yl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with enhanced efficacy and reduced side effects .
作用機序
The mechanism of action of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cancer cell proliferation or the eradication of microbial infections .
類似化合物との比較
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Similar in structure but with a chlorine atom instead of the tetrahydropyran moiety.
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine: Contains a morpholine ring instead of the tetrahydropyran ring.
Uniqueness
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is unique due to the presence of the tetrahydropyran ring, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its solubility and bioavailability, making it a valuable compound for drug development .
特性
CAS番号 |
1012343-73-5 |
|---|---|
分子式 |
C11H13BrN4O |
分子量 |
297.15 g/mol |
IUPAC名 |
3-bromo-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H13BrN4O/c12-9-7-13-11-2-1-10(15-16(9)11)14-8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,14,15) |
InChIキー |
DOPWTFXGWBIPOO-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NC2=NN3C(=NC=C3Br)C=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Fluorophenyl)methyl]heptanedioic acid](/img/structure/B8430985.png)
![2-Iodomethyl-6,10-dioxa-spiro[4.5]decane](/img/structure/B8430989.png)

![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate](/img/structure/B8431001.png)

![5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine](/img/structure/B8431018.png)

![8-Bromo-6-chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B8431040.png)


